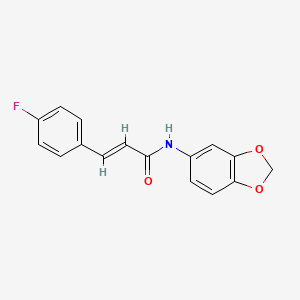![molecular formula C20H22N2O2 B5884576 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FP-PA or 3-FA-PP, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
作用机制
The mechanism of action of 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its binding to the 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the activation of downstream signaling pathways. The activation of these signaling pathways can lead to changes in neurotransmitter release, gene expression, and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In studies on animal models, this compound has been shown to decrease anxiety-like behavior and increase exploratory behavior. This compound has also been shown to increase the release of dopamine and serotonin in certain brain regions.
实验室实验的优点和局限性
One advantage of using 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the role of this receptor in a more targeted way. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when using this compound in experiments.
未来方向
For research on 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine include the development of more specific and potent compounds, the study of the role of the 5-HT1A receptor in mood and anxiety disorders, and the exploration of potential therapeutic applications.
合成方法
The synthesis of 1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. The second step involves the reaction of 2-furoyl chloride with 3-phenyl-2-propen-1-amine to produce 3-(2-furyl)-N-phenylacrylamide. The final step involves the reaction of 3-(2-furyl)-N-phenylacrylamide with piperazine to produce this compound.
科学研究应用
1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used to study the role of the 5-HT1A receptor in these processes.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVWMDVAAGIKEJ-IBYINHFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)


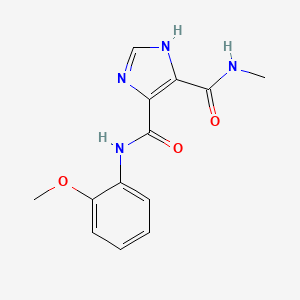
![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
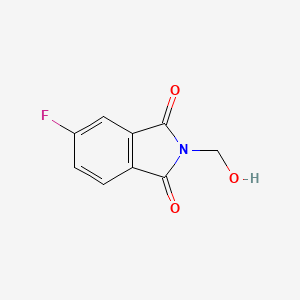
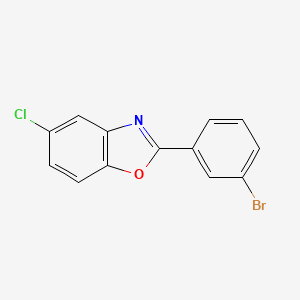
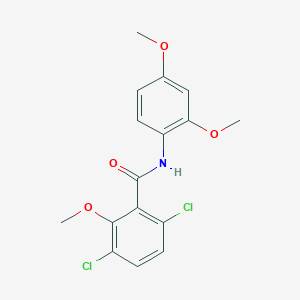
![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
